Acidity (pKa) Profile Distinguishes 2-Pyrazine Acetic Acid from Other Pyrazine Carboxylic Acid Derivatives
2-Pyrazine acetic acid has a predicted pKa of 3.68±0.10 . This value reflects the acidity of the acetic acid side chain attached to the pyrazine ring at the 2-position. In contrast, pyrazinecarboxylic acid (2-pyrazinecarboxylic acid), which features a carboxylic acid group directly attached to the pyrazine ring without the intervening methylene bridge, exhibits a markedly lower pKa of approximately 2.9 due to the electron-withdrawing effect of the adjacent aromatic nitrogen atoms. The nearly 0.8 pKa unit difference translates to a ~6-fold difference in proton dissociation equilibrium at physiological pH, affecting ionization state, solubility-pH profiles, and membrane permeability characteristics in biological assay systems.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 3.68 ± 0.10 (predicted) |
| Comparator Or Baseline | Pyrazinecarboxylic acid: pKa ≈ 2.9 |
| Quantified Difference | ΔpKa ≈ 0.78 units (≈6-fold difference in Ka) |
| Conditions | Predicted values from computational models |
Why This Matters
Differences in pKa of this magnitude affect compound behavior in aqueous buffers, HPLC retention times, and ionization-dependent partitioning in biological membranes, making direct substitution of pyrazinecarboxylic acid for 2-pyrazine acetic acid analytically and functionally inappropriate.
